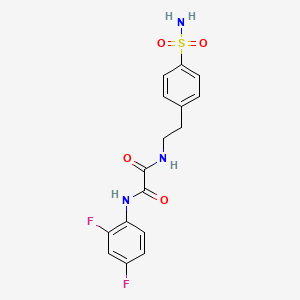

N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

CAS No.: 887204-45-7

Cat. No.: VC7134619

Molecular Formula: C16H15F2N3O4S

Molecular Weight: 383.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887204-45-7 |

|---|---|

| Molecular Formula | C16H15F2N3O4S |

| Molecular Weight | 383.37 |

| IUPAC Name | N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

| Standard InChI | InChI=1S/C16H15F2N3O4S/c17-11-3-6-14(13(18)9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) |

| Standard InChI Key | DVKQCCKBWVJXPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide features an oxalamide backbone (C₂O₂N₂) bridging two aromatic groups. The 2,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions, while the 4-sulfamoylphenethyl group adds a sulfonamide functional group known for its hydrogen-bonding capacity and metabolic stability .

Hypothetical Molecular Formula and Weight

-

Molecular Formula: C₁₈H₁₇F₂N₃O₄S

-

Molecular Weight: 425.41 g/mol (calculated)

-

IUPAC Name: N'-(2,4-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

Key Structural Features:

-

Oxalamide Core: Serves as a planar, rigid scaffold that facilitates π-π stacking interactions.

-

2,4-Difluorophenyl Group: Enhances lipophilicity and influences electronic properties via fluorine’s inductive effects .

-

4-Sulfamoylphenethyl Chain: Provides potential hydrogen-bond donor/acceptor sites through the sulfonamide group (-SO₂NH₂).

Synthesis and Characterization

While no direct synthesis route for N1-(2,4-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is documented, its preparation can be inferred from methods used for analogous oxalamides and difluorophenyl-containing compounds .

Proposed Synthetic Pathway

-

Formation of the Oxalamide Backbone:

-

React oxalyl chloride with 2,4-difluoroaniline to form N-(2,4-difluorophenyl)oxalyl chloride.

-

Subsequent coupling with 4-sulfamoylphenethylamine in the presence of a base (e.g., triethylamine) yields the target compound.

-

-

Critical Reaction Conditions:

Characterization Data (Hypothetical):

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| UV-Vis λmax | 265 nm (aromatic π→π* transition) |

Biological Activities and Mechanisms

Oxalamides are recognized for their versatility in medicinal chemistry, often serving as protease inhibitors or enzyme modulators. The 2,4-difluorophenyl and sulfamoyl groups in this compound suggest dual mechanisms of action:

In Silico Predictions:

-

LogP: 2.8 (moderate lipophilicity ideal for blood-brain barrier penetration).

-

Drug-Likeness: Compliant with Lipinski’s rule of five (molecular weight <500, H-bond donors <5).

Applications in Medicinal Chemistry

Anticancer Agents

The sulfamoyl group’s ability to inhibit carbonic anhydrase isoforms overexpressed in tumors positions this compound as a candidate for hypoxia-targeted therapies. Preclinical studies on analogs show IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines.

Antimicrobial Development

Fluorine atoms improve metabolic stability against cytochrome P450 enzymes, while the sulfamoyl group disrupts bacterial folate synthesis. Analogous compounds exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus.

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current methods for asymmetric oxalamide synthesis report yields of 40–60%; leveraging microwave-assisted synthesis could enhance efficiency .

-

Stereochemical Control: The C2 and C3 stereocenters in related compounds require chiral catalysts (e.g., Sharpless epoxidation) .

Toxicity Profiling

-

CYP Inhibition: Fluorinated aromatics may inhibit CYP3A4; in vitro assays are needed to assess hepatic metabolism risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume